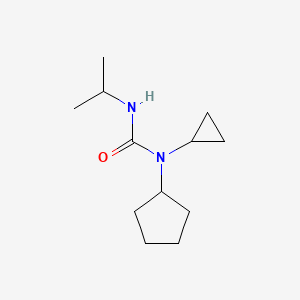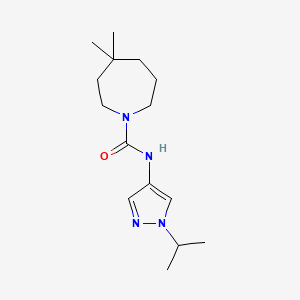
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can promote cell division, delay senescence, enhance fruit set, and increase yield. In recent years, CPPU has gained increasing attention due to its potential applications in agriculture and horticulture.
作用機序
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea acts as a cytokinin analog and binds to cytokinin receptors, leading to the activation of downstream signaling pathways. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can induce the expression of genes involved in cell division, differentiation, and stress responses. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also modulate the levels of other plant hormones, such as auxins, gibberellins, and abscisic acid. The exact mechanism of action of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can have various biochemical and physiological effects on plants, depending on the concentration and timing of application. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, and reduce the levels of reactive oxygen species. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also enhance the accumulation of soluble sugars, organic acids, and amino acids, which can improve the flavor and nutritional quality of fruits. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can affect the expression of genes involved in hormone biosynthesis, transport, and signaling, which can have cascading effects on plant growth and development.
実験室実験の利点と制限
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has several advantages for lab experiments, such as its high potency, stability, and specificity. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be applied at low concentrations and can have rapid and visible effects on plant growth and development. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also be easily applied by foliar spray, which is a non-invasive and efficient method. However, 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also has some limitations, such as its high cost, potential toxicity, and lack of regulatory approval for commercial use. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also needs to be carefully dosed and timed to avoid adverse effects on plant growth and development.
将来の方向性
There are several future directions for 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea research. Firstly, the molecular mechanism of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea action needs to be further elucidated, including the identification of its target proteins and downstream signaling pathways. Secondly, the potential applications of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea in crop improvement and stress tolerance need to be explored, including its effects on drought, salinity, and temperature stress. Thirdly, the safety and environmental impacts of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be evaluated, including its potential toxicity to non-target organisms and its persistence in soil and water. Fourthly, the synthesis method of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea needs to be optimized for cost-effectiveness and scalability, to enable its wider application in agriculture and horticulture. Finally, the regulatory approval and commercialization of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be addressed, to ensure its safe and sustainable use in the future.
合成法
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be synthesized by reacting cyclopropylamine with cyclopentanone in the presence of an acid catalyst, followed by reaction with isobutyl chloroformate and propan-2-amine. The final product is obtained after purification by column chromatography. The purity of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is crucial for its biological activity, and therefore, the synthesis method needs to be carefully optimized.
科学的研究の応用
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been extensively used in plant research to study its effects on growth, development, and yield. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been shown to promote cell division and differentiation, enhance photosynthesis, delay leaf senescence, and increase fruit size and quality. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been used in various crops, including grapes, kiwifruit, apple, pear, peach, tomato, cucumber, and tobacco. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds.
特性
IUPAC Name |
1-cyclopentyl-1-cyclopropyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)13-12(15)14(11-7-8-11)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYXBDFRACENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C1CCCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
